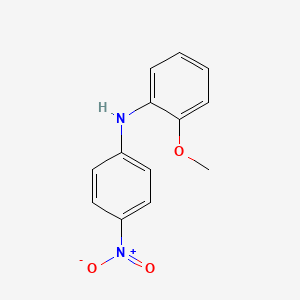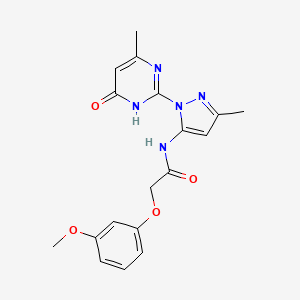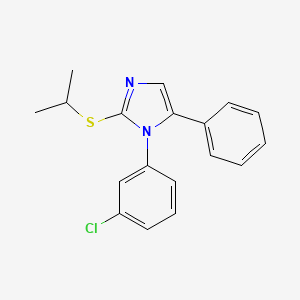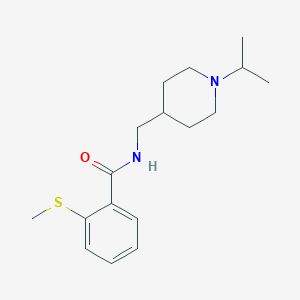
2-methoxy-N-(4-nitrophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(4-nitrophenyl)aniline, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a yellow crystalline powder that is commonly used as a reagent in various chemical reactions. MNPA has a molecular formula of C14H12N2O3 and a molecular weight of 256.26 g/mol. This compound is of interest due to its unique properties, which make it useful in various scientific applications.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(4-nitrophenyl)aniline is not fully understood, but it is believed to act as a nucleophile in various chemical reactions. It is also thought to interact with metal ions through coordination bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methoxy-N-(4-nitrophenyl)aniline are not well-documented. However, it has been shown to have low toxicity and is not known to have any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-N-(4-nitrophenyl)aniline in lab experiments is its high purity and stability, which makes it a reliable reagent for various chemical reactions. However, one limitation is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-methoxy-N-(4-nitrophenyl)aniline. One area of interest is in the development of new organic semiconductors for use in electronic devices. 2-methoxy-N-(4-nitrophenyl)aniline may also be useful in the development of new fluorescent probes for the detection of metal ions in solution. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-N-(4-nitrophenyl)aniline and its potential applications in various fields of science.
Conclusion
In conclusion, 2-methoxy-N-(4-nitrophenyl)aniline is a useful chemical compound with a range of potential applications in various scientific fields. Its unique properties make it a valuable reagent in chemical synthesis and a promising candidate for the development of new organic semiconductors and fluorescent probes. Further research is needed to fully understand the mechanisms of action of 2-methoxy-N-(4-nitrophenyl)aniline and to explore its potential applications in greater detail.
Méthodes De Synthèse
2-methoxy-N-(4-nitrophenyl)aniline can be synthesized through a multi-step process involving the reaction of 2-methoxyaniline and 4-nitrobenzoyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 2-methoxy-N-(4-nitrophenyl)aniline.
Applications De Recherche Scientifique
2-methoxy-N-(4-nitrophenyl)aniline has been extensively studied for its potential use in various scientific applications. One such application is in the field of organic electronics, where it is used as a building block for the synthesis of organic semiconductors. 2-methoxy-N-(4-nitrophenyl)aniline has also shown promise as a fluorescent probe for the detection of metal ions in solution.
Propriétés
IUPAC Name |
2-methoxy-N-(4-nitrophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-18-13-5-3-2-4-12(13)14-10-6-8-11(9-7-10)15(16)17/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWSOPXCBPXQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride](/img/structure/B2595462.png)
![N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2595463.png)

![N-1,3-benzodioxol-5-yl-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2595466.png)


![N-(cyanomethyl)-3-[3-(cyclopentyloxy)phenyl]propanamide](/img/structure/B2595473.png)

![2-[(2-chloranyl-6-fluoranyl-phenyl)methyl]-1,5-bis(oxidanylidene)-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2595477.png)
![(2-Methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2595479.png)
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2595480.png)
